molecular formula C17H11FO B8370554 2-Fluoro-4-naphthalene-2-yl-benzaldehyde

2-Fluoro-4-naphthalene-2-yl-benzaldehyde

Cat. No. B8370554
M. Wt: 250.27 g/mol
InChI Key: SAEOFVASEDNFTO-UHFFFAOYSA-N
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Patent
US07790915B2

Procedure details

A 86.86 ml cyclohexane solution of sec-butyl lithium in a concentration of 1.01M was dropped into a 300 ml THF solution of 15.00 g (=67.49 mmol) of 2-(3-fluorophenyl)naphthalene at −70° C. After the dropping was finished, the reaction solution was stirred at the same temperature for 1 hour, added with a 150 ml THF solution of 10.88 g (=94.49 mmol) of 4-formylmorpholine through dropping and then slowly heated to room temperature. After being stirred for 18 hours, 25 ml of 6N HCl(aq) was dropped into the reaction solution, and then the reaction mixture was extracted thrice with toluene. The extract was washed with water and an aqueous solution of NaHCO3, and then dried with anhydrous MgSO4. After the solvent was evaporated under a reduced pressure, the obtained yellow solid of 16.83 g was purified with silica gel chromatography using toluene as the eluent to obtain a yellowish solid of 13.26 g, which was further recrystallized with toluene to obtain 10.09 g of 2-fluoro-4-naphthalene-2-yl-benzaldehyde as yellowish crystals.
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
10.88 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
86.86 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])(CC)C.[F:6][C:7]1[CH:8]=[C:9]([C:13]2[CH:22]=[CH:21][C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:14]=2)[CH:10]=[CH:11][CH:12]=1.[CH:23](N1CCOCC1)=[O:24].Cl>C1COCC1.C1CCCCC1>[F:6][C:7]1[CH:8]=[C:9]([C:13]2[CH:22]=[CH:21][C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:14]=2)[CH:10]=[CH:11][C:12]=1[CH:23]=[O:24]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
10.88 g
Type
reactant
Smiles
C(=O)N1CCOCC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)[Li]
Name
Quantity
15 g
Type
reactant
Smiles
FC=1C=C(C=CC1)C1=CC2=CC=CC=C2C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
86.86 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After being stirred for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted thrice with toluene
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous solution of NaHCO3, and then dried with anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained yellow solid of 16.83 g was purified with silica gel chromatography
CUSTOM
Type
CUSTOM
Details
to obtain a yellowish solid of 13.26 g, which
CUSTOM
Type
CUSTOM
Details
was further recrystallized with toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=O)C=CC(=C1)C1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.09 g
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.